

Molecular weight and formula of 3-Amino-2-hydroxybenzonitrile

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Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

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An In-depth Technical Guide to 3-Amino-2-hydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Amino-2-hydroxybenzonitrile**, a valuable building block in medicinal chemistry and materials science. This document includes its molecular formula, molecular weight, and a summary of its key characteristics. Additionally, it outlines a general synthetic approach and representative characterization data, offering insights for its application in research and development.

Core Properties and Data

3-Amino-2-hydroxybenzonitrile is a substituted aromatic nitrile possessing both an amino and a hydroxyl functional group. These groups provide multiple sites for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.

Table 1: Physicochemical Properties of **3-Amino-2-hydroxybenzonitrile**

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₂ O	[1] [2]
Molecular Weight	134.14 g/mol	[1] [2]
CAS Number	67608-57-5	[1]
Purity	Typically ≥95%	
Physical State	Solid (presumed)	
Storage	Refrigerated	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Amino-2-hydroxybenzonitrile** is not readily available in the surveyed literature, a general and illustrative synthetic pathway for a related isomer, 4-Amino-3-hydroxybenzonitrile, is presented below. This can serve as a foundational methodology for researchers to adapt. The synthesis of aminohydroxybenzonitriles often involves the reduction of a corresponding nitro-substituted precursor.

Illustrative Synthesis of an Aminohydroxybenzonitrile Isomer

This protocol is for the synthesis of 4-Amino-3-hydroxybenzonitrile and is provided as a representative example.

Reaction: Reduction of 3-Hydroxy-4-nitrobenzonitrile

Materials:

- 3-Hydroxy-4-nitrobenzonitrile
- Iron powder
- Ammonium chloride
- Ethanol

- Water
- Hydrochloric acid (for workup)
- Sodium bicarbonate (for workup)
- Ethyl acetate (for extraction)
- Anhydrous sodium sulfate (for drying)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 3-hydroxy-4-nitrobenzonitrile and iron powder is prepared in a mixture of ethanol and water.
- A catalytic amount of ammonium chloride is added to the suspension.
- The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove the iron catalyst.
- The filtrate is concentrated under reduced pressure to remove the ethanol.
- The aqueous residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude 4-amino-3-hydroxybenzonitrile, which can be further purified by recrystallization or column chromatography.

Characterization Data (Illustrative)

As experimental spectral data for **3-Amino-2-hydroxybenzonitrile** is not available, the following provides an example of the type of data expected, using data from the related compound 3-hydroxybenzonitrile for illustrative purposes.

Infrared (IR) Spectroscopy:

The IR spectrum of a compound like **3-Amino-2-hydroxybenzonitrile** would be expected to show characteristic peaks for the O-H, N-H, C≡N, and C-C aromatic stretches. For the related compound, 3-hydroxybenzonitrile, a broad peak for the O-H stretch would be observed around $3300\text{-}3500\text{ cm}^{-1}$, and a sharp peak for the C≡N stretch would appear around 2230 cm^{-1} . The presence of the amino group in **3-Amino-2-hydroxybenzonitrile** would introduce N-H stretching vibrations in the $3300\text{-}3500\text{ cm}^{-1}$ region, which may overlap with the O-H stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The ^1H NMR spectrum of **3-Amino-2-hydroxybenzonitrile** in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons, as well as exchangeable protons from the -OH and -NH₂ groups. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the benzene ring.

Chemical Structure

Caption: Chemical structure of **3-Amino-2-hydroxybenzonitrile**.

Safety and Handling

While a specific safety data sheet (SDS) for **3-Amino-2-hydroxybenzonitrile** is not provided, compounds of this nature should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the SDS for closely related compounds such as 2-hydroxybenzonitrile or 4-amino-3-hydroxybenzonitrile.

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References

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